molecular formula C12H15ClN4O2 B2628295 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride CAS No. 2279122-27-7

4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride

Cat. No.: B2628295
CAS No.: 2279122-27-7
M. Wt: 282.73
InChI Key: KTSHPJQMBGYYRC-UHFFFAOYSA-N
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Description

4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride is a small molecule compound known for its potent anti-cancer activity. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the aminomethyl group and the benzamide moiety. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ metal-free synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound .

Scientific Research Applications

4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its anti-cancer properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets within cells. The compound exerts its effects by binding to these targets and modulating their activity, leading to the desired biological outcomes. The exact molecular pathways involved may vary depending on the specific application but often include inhibition of key enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives that share the five-membered heterocyclic ring structure. Examples include:

  • 3-(4-Methylphenyl)-1,2,4-oxadiazole
  • 5-(4-Chlorophenyl)-1,2,4-oxadiazole

Uniqueness

4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride is unique due to its specific substitution pattern and the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2.ClH/c1-16(2)12(17)9-5-3-8(4-6-9)11-14-10(7-13)18-15-11;/h3-6H,7,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSHPJQMBGYYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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